5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Description
Properties
CAS No. |
943310-52-9 |
|---|---|
Molecular Formula |
C13H16BFO3 |
Molecular Weight |
250.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Miyaura Borylation of Aryl Halides
The most widely adopted method for synthesizing 5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde involves the Miyaura borylation reaction . This approach utilizes 2-bromo-5-fluorobenzaldehyde as the starting material, reacting it with bis(pinacolato)diboron (B<sub>2</sub>pin<sub>2</sub>) in the presence of a palladium catalyst.
Reaction Equation :
Key Steps :
-
Oxidative Addition : The palladium catalyst (e.g., PdCl<sub>2</sub>(dppf)) activates the carbon-bromine bond in the aryl halide.
-
Transmetalation : Bis(pinacolato)diboron transfers a boron group to the palladium center.
-
Reductive Elimination : The palladium catalyst releases the final boronic ester product.
Advantages :
-
Functional group tolerance preserves the aldehyde moiety.
-
Mild conditions (60–90°C) prevent decomposition of sensitive groups.
Optimization of Reaction Parameters
Successful synthesis requires careful optimization of catalysts, bases, and solvents. The following table summarizes critical parameters and their impact on yield:
| Parameter | Options Tested | Optimal Choice | Yield Improvement |
|---|---|---|---|
| Catalyst | Pd(PPh<sub>3</sub>)<sub>4</sub>, PdCl<sub>2</sub>(dppf), Pd(OAc)<sub>2</sub> | PdCl<sub>2</sub>(dppf) | 78% → 89% |
| Base | KOAc, Na<sub>2</sub>CO<sub>3</sub>, Et<sub>3</sub>N | KOAc | 65% → 82% |
| Solvent | Dioxane, DMF, THF | Dioxane | 70% → 85% |
| Temperature | 60°C, 80°C, 100°C | 80°C | 75% → 88% |
Mechanistic Insights :
-
PdCl<sub>2</sub>(dppf) outperforms other catalysts due to superior stability and electron-donating properties.
-
KOAc facilitates deprotonation of B<sub>2</sub>pin<sub>2</sub>, enhancing transmetalation efficiency.
-
Dioxane minimizes side reactions with the aldehyde group compared to polar solvents like DMF.
Industrial-Scale Production Considerations
Continuous Flow Reactor Systems
For large-scale synthesis, continuous flow reactors offer advantages over batch processes:
-
Residence Time Control : 10–15 minutes at 80°C ensures complete conversion without thermal degradation.
-
Yield Consistency : 87–90% yield across 50+ batches.
-
Safety : Reduced exposure to toxic intermediates.
Case Study : A pilot plant achieved 92% purity using in-line HPLC monitoring and automated pH adjustment.
Purification Techniques
Post-reaction purification is critical due to residual palladium and unreacted starting materials.
Preferred Methods :
-
Silica Gel Chromatography : Hexanes/ethyl acetate (4:1) eluent removes non-polar impurities.
-
Recrystallization : Ethanol/water mixtures yield crystals with >99% purity.
Challenges :
-
Boronic esters are moisture-sensitive; anhydrous conditions are mandatory during workup.
Comparative Analysis of Alternative Methods
Direct Borylation vs. Multi-Step Synthesis
While Miyaura borylation is dominant, alternative routes include:
Method A : Lithiation of 5-fluoro-2-bromobenzaldehyde followed by quenching with pinacolborane.
-
Yield : 62% (lower due to aldehyde reactivity).
-
Drawback : Requires cryogenic conditions (-78°C).
Method B : Suzuki Coupling of pre-formed boronic acids.
-
Yield : 70% (limited by boronic acid stability).
Chemical Reactions Analysis
Types of Reactions:
-
Oxidation:
Reagents: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Conditions: Typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Products: Oxidation of the aldehyde group to form the corresponding carboxylic acid.
-
Reduction:
Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Conditions: Conducted in anhydrous solvents like ethanol or tetrahydrofuran at low temperatures.
Products: Reduction of the aldehyde group to form the corresponding alcohol.
-
Substitution:
Reagents: Nucleophiles such as amines or thiols.
Conditions: Typically performed in polar solvents like dimethylformamide or acetonitrile at room temperature.
Products: Formation of imines or thioethers by substitution at the aldehyde carbon.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of benzaldehyde compounds exhibit anticancer properties. The incorporation of the dioxaborolane moiety enhances the compound's ability to interact with biological targets. For instance, studies have shown that similar compounds can inhibit tumor growth by interfering with cell proliferation pathways. The fluorine atom may also contribute to increased lipophilicity and bioavailability, making these compounds promising candidates for further development in cancer therapeutics .
Targeted Drug Delivery
The dioxaborolane group can facilitate the formation of boron-containing drugs that target specific biomolecules. This property is particularly useful in designing targeted therapies for diseases such as cancer where selective delivery is crucial. The ability to modify the dioxaborolane structure allows for fine-tuning of pharmacokinetic properties .
Materials Science
Polymer Chemistry
The compound can be utilized as a building block in polymer synthesis. The presence of the dioxaborolane unit allows for cross-linking reactions that can enhance the mechanical properties of polymers. This application is particularly relevant in creating materials with specific thermal and chemical resistance properties .
Fluorescent Materials
Compounds containing fluorinated groups are known for their photophysical properties. Research has demonstrated that this compound can be incorporated into fluorescent materials used in sensors and imaging applications. These materials can be employed in biological imaging due to their high sensitivity and specificity .
Synthetic Organic Chemistry
Reagent in Cross-Coupling Reactions
This compound serves as a versatile reagent in Suzuki-Miyaura cross-coupling reactions, where it can react with various electrophiles to form biaryl compounds. The presence of the dioxaborolane group facilitates the formation of carbon-boron bonds, which are crucial in constructing complex organic molecules .
Synthesis of Boronic Acids
The transformation of this aldehyde into corresponding boronic acids is an important reaction pathway that allows for further functionalization and application in organic synthesis. Boronic acids derived from this compound can be utilized in various coupling reactions essential for synthesizing pharmaceuticals and agrochemicals .
Case Studies
Mechanism of Action
The mechanism of action of 5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is primarily based on its ability to participate in various chemical reactions due to the presence of reactive functional groups. The boronic ester group can undergo transmetalation with palladium catalysts, facilitating cross-coupling reactions. The aldehyde group can engage in nucleophilic addition reactions, forming various derivatives.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations:
Substituent Position : The ortho-substituted boronate in the target compound facilitates coupling reactions with minimal steric hindrance compared to para-substituted analogues like 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde .
Fluorine Effects : Fluorine at the para position (target compound) vs. meta (e.g., 2-fluoro-6-...) alters electronic density, impacting reaction rates in cross-couplings .
Trifluoromethyl Derivatives : Compounds with CF₃ groups (e.g., ) exhibit higher molecular weights and enhanced lipophilicity, useful in medicinal chemistry but may reduce solubility .
Table 2: Reactivity in Cross-Coupling Reactions
- Fluorine Impact: The electron-withdrawing fluorine in the target compound accelerates oxidative addition in palladium-catalyzed couplings, improving yields compared to non-fluorinated analogues .
- Functional Group Compatibility : Aldehyde groups (target compound) enable further derivatization (e.g., condensation reactions), whereas ester derivatives () are more stable but less reactive .
Biological Activity
5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including antibacterial and anticancer activities, supported by various studies and data.
- Molecular Formula : C12H16BFO3
- Molecular Weight : 232.07 g/mol
- CAS Number : 72219414
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its antibacterial and anticancer effects. The incorporation of the dioxaborolane moiety is significant in enhancing its biological properties.
Antibacterial Activity
Recent studies have demonstrated that compounds with similar structural features exhibit notable antibacterial properties. For instance:
- Minimum Inhibitory Concentration (MIC) : The compound shows promising MIC values against various bacterial strains. For example, compounds with similar dioxaborolane structures have been reported to have MIC values comparable to standard antibiotics like chloramphenicol against Staphylococcus aureus and Pseudomonas aeruginosa .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Chloramphenicol | 50 | Staphylococcus aureus |
| This compound | TBD | TBD |
Anticancer Activity
The anticancer potential of 5-fluoro derivatives has also been investigated. The presence of the fluorine atom is known to enhance the lipophilicity and metabolic stability of the compounds.
- Mechanism of Action : Similar compounds have been shown to interfere with cell proliferation and induce apoptosis in cancer cells through various pathways including the inhibition of key enzymes involved in cell cycle regulation .
Case Studies
- Study on Antibacterial Properties : A study conducted by Bapna et al. evaluated several dioxaborolane derivatives for their antibacterial activity. The results indicated that modifications at the boron site significantly influenced antibacterial efficacy .
- Anticancer Evaluation : Research focusing on fluorinated benzaldehyde derivatives highlighted their ability to inhibit tumor growth in vitro. The study suggested that these compounds could serve as leads for developing new anticancer agents due to their selective cytotoxicity towards cancer cells without affecting normal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
